(2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid is an organic compound characterized by its biphenyl structure, which includes two aromatic rings connected by a single bond. The compound features two chlorine atoms and one fluorine atom substituted on the biphenyl structure, specifically at the 2' and 6' positions for chlorine, and the 3 position for fluorine. This substitution pattern can significantly influence the compound's chemical properties and biological activity. Its molecular formula is and it has a molecular weight of approximately 280.1 g/mol.
These reactions are facilitated by various reagents, including bases for deprotonation and reducing agents for reduction processes.
The synthesis of (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid typically involves multi-step organic reactions:
This compound has several applications across different fields:
Interaction studies involving (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid focus on its binding affinities with biomolecules. These studies typically employ techniques such as:
Such studies help elucidate the mechanism of action and potential therapeutic uses of this compound.
Several compounds share structural similarities with (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid. Here are some notable examples:
| Compound Name | Molecular Formula | Key Features |
|---|---|---|
| 2,6-Dichloroacetophenone | C8H5Cl2O | Contains acetophenone structure; used in synthesis |
| 3-Fluorobiphenyl | C12H9F | Lacks carboxylic acid group; used in materials science |
| 2-Chloro-4-fluorobiphenyl | C12H8ClF | Similar halogen substitutions; studied for biological activity |
| Diclofenac | C14H11Cl2N | A phenylacetic acid derivative; used as an anti-inflammatory |
The uniqueness of (2',6'-Dichloro-3-fluoro-biphenyl-2-yl)-acetic acid lies in its specific combination of halogen substitutions and its carboxylic acid functionality, which may confer distinct reactivity and biological properties compared to these similar compounds .